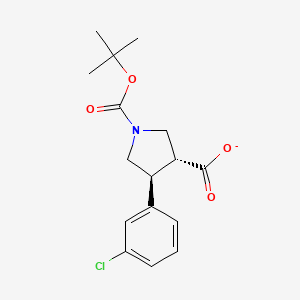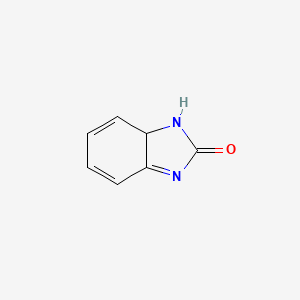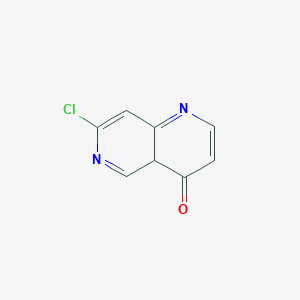
(5-Phenylpyrazolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Phenylpyrazolidin-3-yl)methanol is an organic compound that features a pyrazolidine ring substituted with a phenyl group and a hydroxymethyl group. Compounds with pyrazolidine rings are of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyrazolidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One possible route is the reaction of phenylhydrazine with an aldehyde or ketone to form a hydrazone, followed by cyclization to form the pyrazolidine ring. The hydroxymethyl group can be introduced via reduction of a corresponding ester or aldehyde.
Industrial Production Methods: Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
- Oxidation products include carboxylic acids and aldehydes.
- Reduction products include cyclohexyl derivatives.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
Chemistry: (5-Phenylpyrazolidin-3-yl)methanol can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Compounds with pyrazolidine rings have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5-Phenylpyrazolidin-3-yl)methanol would depend on its specific biological target. Generally, compounds with pyrazolidine rings can interact with enzymes or receptors, modulating their activity. The phenyl and hydroxymethyl groups may contribute to binding affinity and specificity.
類似化合物との比較
Pyrazolidine: The parent compound without the phenyl and hydroxymethyl substitutions.
Phenylpyrazolidine: Lacks the hydroxymethyl group.
Hydroxymethylpyrazolidine: Lacks the phenyl group.
Uniqueness: (5-Phenylpyrazolidin-3-yl)methanol is unique due to the combination of the phenyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity.
This structure provides a comprehensive overview of this compound. For detailed and specific information, consulting scientific literature and databases is recommended.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
(5-phenylpyrazolidin-3-yl)methanol |
InChI |
InChI=1S/C10H14N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 |
InChIキー |
QDPBQXHOYDXSOK-UHFFFAOYSA-N |
正規SMILES |
C1C(NNC1C2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


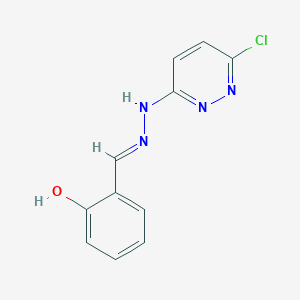
![1-[(tert-Butyl)oxycarbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15134825.png)
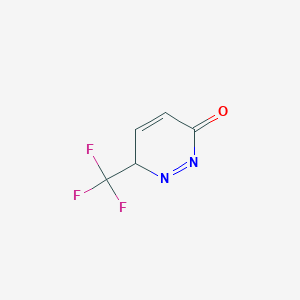
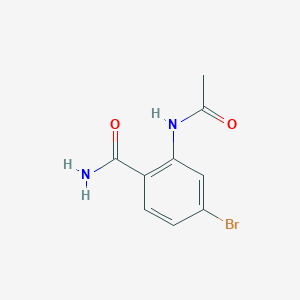


![1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide](/img/structure/B15134854.png)
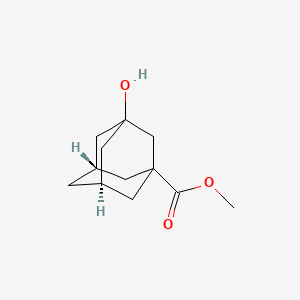
![(3-hydroxyazetidin-1-yl)-[(1S,2S)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15134874.png)
![(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B15134877.png)
